N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-9-15(13(2)26-12)19(25)24(11-14-5-4-8-22-10-14)20-23-18-16(21)6-3-7-17(18)27-20/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZRLCWFQIXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide is a benzothiazole-based compound. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The interaction of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide with its target, DprE1, results in the inhibition of the enzyme’s activity. This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death.
Biochemical Pathways
The action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide affects the biochemical pathway responsible for the synthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the cell wall. This disruption leads to the weakening of the cell wall and ultimately, the death of the bacterium.
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability
Result of Action
The result of the action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide is the death of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme and disrupting the synthesis of the cell wall, the compound causes the bacterium to lose its structural integrity and die.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB).
Cellular Effects
The cellular effects of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide are yet to be fully elucidated. It is known that benzothiazole derivatives can have a significant impact on cellular processes. For instance, they have been found to exhibit potent and specific activity against M. tuberculosis.
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by case studies and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.9 g/mol. The structure includes a thiazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study:
A study assessing the cytotoxic effects of various thiazole derivatives reported that certain compounds had IC50 values lower than 1 µg/mL against A-431 cells, indicating potent activity . The presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by increasing the compound's lipophilicity and cellular uptake.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A-431 | 0.98 |
| Compound 2 | Jurkat | 1.61 |
| This compound | TBD |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A recent study reported that thiazole-based compounds demonstrated minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against certain bacterial strains . The structural features such as the thiazole ring and substituents significantly influence their antimicrobial potency.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 |
| Compound B | E. coli | TBD |
| This compound | TBD |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored with varying degrees of success. Compounds with specific structural characteristics have shown promise in reducing seizure activity in animal models.
Case Study:
In a controlled study, several thiazole derivatives were tested for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. One derivative exhibited a significant reduction in seizure duration compared to the control group .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring: Essential for biological activity due to its electron-withdrawing properties.
- Chloro Group: Enhances lipophilicity and potentially increases cellular uptake.
- Dimethyl Substitution: Contributes to the overall stability and reactivity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
